molecular formula C13H19NO2 B4951157 N-(2-methoxyethyl)-4-phenylbutanamide

N-(2-methoxyethyl)-4-phenylbutanamide

Cat. No.: B4951157
M. Wt: 221.29 g/mol
InChI Key: AQFJXZJSOIFZBQ-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 221.141578849 g/mol and the complexity rating of the compound is 188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant and Neuroprotective Applications

N-(2-methoxyethyl)-4-phenylbutanamide and its derivatives have been explored for their potential in treating seizures and offering neuroprotection. For instance, a study by Hassan, Khan, & Amir (2012) synthesized a series of N-(substituted benzothiazol-2-yl)amide derivatives, including a variant of this compound. This variant demonstrated significant anticonvulsant activity and promising neuroprotective effects by lowering levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), indicating its potential as an effective anticonvulsant with neuroprotective effects.

Enzyme Inhibition Studies

The compound has been involved in research focusing on enzyme inhibition. For example, a study by Aziz‐ur‐Rehman et al. (2016) synthesized derivatives of this compound to investigate their inhibitory effects on the lipoxygenase enzyme. These studies are crucial in exploring the therapeutic potential of these compounds in various diseases.

Pharmacological Evaluation

The pharmacological properties of this compound derivatives have also been examined. Tatsuoka et al. (1992) conducted a study where they synthesized a new series of 4-(1,4-benzoquinon-2-yl)-4-phenylbutanamides, including derivatives of the subject compound. They found significant antilipidperoxidation activities in these compounds and a protective effect against hypobaric hypoxia in mice, suggesting potential use as cerebral protective agents. View the study.

Chemical Behavior and Synthesis

The chemical behavior of this compound in various reactions is a significant area of research. For example, a study by Sedlák et al. (2002) investigated the kinetics and mechanism of formation and decomposition of substituted 1-phenylpyrrolidin-2-ones, which include derivatives of this compound. Such studies provide insights into the compound's stability and reactivity under different conditions.

Potential in Treating Infectious Diseases

Recent research has explored the use of this compound derivatives in treating infectious diseases. Silva et al. (2022) investigated a simplified compound, N-(4-methoxyphenyl)pentanamide, based on the structure of this compound, against the nematode Toxocara canis. The study found that this derivative affects the viability of parasites in a time- and concentration-dependent manner, indicating potential as an anthelmintic agent. Read the study.

Antiepileptic Properties

Yang, Lu, & Ouyang (2018) designed and synthesized novel N-phenylbutanamide derivatives as KCNQ openers for the treatment of epilepsy. Their study found several compounds, including this compound derivatives, to be potent KCNQ openers, demonstrating significant anticonvulsant activity without adverse effects. Study details.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-16-11-10-14-13(15)9-5-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFJXZJSOIFZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.